Pentadecane-1,1,6,6-tetracarboxylic acid
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Overview
Description
Pentadecane-1,1,6,6-tetracarboxylic acid is a chemical compound with the molecular formula C19H34O8 It is a derivative of pentadecane, a long-chain hydrocarbon, with four carboxylic acid groups attached at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecane-1,1,6,6-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of pentadecane derivatives using strong oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media to introduce carboxylic acid groups at specific positions on the pentadecane chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentadecane-1,1,6,6-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pentadecane-1,1,6,6-tetracarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of pentadecane-1,1,6,6-tetracarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: A simpler derivative with a single carboxylic acid group.
Hexadecanoic acid: Another long-chain fatty acid with similar properties.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A compound with multiple carboxylic acid groups and unique optical properties.
Uniqueness
Pentadecane-1,1,6,6-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups at specific positions on the pentadecane chain
Properties
CAS No. |
63693-70-9 |
---|---|
Molecular Formula |
C19H32O8 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
pentadecane-1,1,6,6-tetracarboxylic acid |
InChI |
InChI=1S/C19H32O8/c1-2-3-4-5-6-7-9-12-19(17(24)25,18(26)27)13-10-8-11-14(15(20)21)16(22)23/h14H,2-13H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
WEQWIHFYNNPWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCC(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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